molecular formula C15H28O2 B164371 10Z-pentadecenoic acid

10Z-pentadecenoic acid

Cat. No.: B164371
M. Wt: 240.38 g/mol
InChI Key: APXSAEQXOXTDAM-WAYWQWQTSA-N
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Description

10Z-Pentadecenoic acid, also known as cis-10-pentadecenoic acid, is an unsaturated fatty acid with the molecular formula C15H28O2. It is characterized by the presence of a double bond at the 10th carbon atom in the Z (cis) configuration. This compound is a member of the long-chain fatty acids, which are essential components of various biological systems and have significant roles in metabolic processes .

Scientific Research Applications

10Z-Pentadecenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a standard in analytical techniques like gas chromatography.

    Biology: The compound is studied for its role in cellular signaling and membrane structure.

    Medicine: Research has shown that this compound exhibits anti-inflammatory and anticancer properties, making it a potential therapeutic agent.

    Industry: It is used in the production of biodegradable lubricants and surfactants.

Future Directions

A growing body of evidence supports that 10Z-pentadecenoic acid is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health . Future research may focus on further elucidating the role of this compound in health and disease, and exploring its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10Z-pentadecenoic acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of dec-1-ene with ethylene, followed by hydroformylation and subsequent oxidation to yield the desired fatty acid. The reaction conditions often require the use of catalysts such as Grubbs’ catalyst for the metathesis step and rhodium-based catalysts for hydroformylation .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification of natural sources, such as plant oils. The fatty acid can be isolated using techniques like fractional distillation and chromatography. Additionally, biotechnological approaches involving the fermentation of genetically modified microorganisms have been explored to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 10Z-Pentadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sulfuric acid, methanol

Major Products Formed:

Comparison with Similar Compounds

10Z-Pentadecenoic acid can be compared with other similar unsaturated fatty acids:

    Similar Compounds: 10E-pentadecenoic acid, oleic acid, linoleic acid

    Uniqueness: Unlike oleic acid and linoleic acid, which have multiple double bonds, this compound has a single double bond in the Z configuration, giving it unique chemical and biological properties. .

Properties

IUPAC Name

(Z)-pentadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXSAEQXOXTDAM-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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